Bis(cyclohexylsulfonyl)methane
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Overview
Description
Bis(cyclohexylsulfonyl)methane is an organic compound with the molecular formula C₁₃H₂₄O₄S₂. It is characterized by the presence of two cyclohexylsulfonyl groups attached to a central methane unit.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(cyclohexylsulfonyl)methane typically involves the reaction of cyclohexylsulfonyl chloride with formaldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
Bis(cyclohexylsulfonyl)methane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Bis(cyclohexylsulfonyl)methane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of bis(cyclohexylsulfonyl)methane involves its interaction with molecular targets through its sulfonyl groups. These groups can participate in various chemical reactions, leading to the formation of new compounds with different properties. The pathways involved in these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to bis(cyclohexylsulfonyl)methane include:
- Bis(diphenylsulfonyl)methane
- Bis(methylsulfonyl)methane
- Bis(vinylsulfonyl)methane
- Bis(trimethylsilylsulfonyl)methane .
Uniqueness
This compound is unique due to the presence of cyclohexyl groups, which impart specific chemical and physical properties to the compound. These properties make it suitable for various applications that require stability and reactivity under specific conditions .
Properties
IUPAC Name |
cyclohexylsulfonylmethylsulfonylcyclohexane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O4S2/c14-18(15,12-7-3-1-4-8-12)11-19(16,17)13-9-5-2-6-10-13/h12-13H,1-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJPWFAOIWTMDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)CS(=O)(=O)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O4S2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90512743 |
Source
|
Record name | 1,1'-(Methylenedisulfonyl)dicyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90512743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82386-41-2 |
Source
|
Record name | 1,1'-(Methylenedisulfonyl)dicyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90512743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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